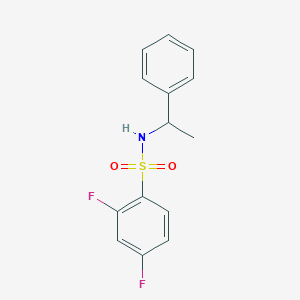

2,4-Dichlorophenyl 4-(4-ethyl-1-piperazinyl)-4-oxobutyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichlorophenyl 4-(4-ethyl-1-piperazinyl)-4-oxobutyl ether, commonly known as Etomidate, is a powerful anesthetic agent used in medical procedures. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been used extensively in clinical settings due to its rapid onset of action and short duration of effect.

Mecanismo De Acción

Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain. It binds to GABA receptors and increases the duration of the receptor opening, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal activity and ultimately, anesthesia.

Biochemical and Physiological Effects:

Etomidate has several biochemical and physiological effects, including sedation, hypnosis, and amnesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for patients with compromised cardiovascular or respiratory systems. However, Etomidate has been shown to suppress the adrenal gland's ability to produce cortisol, which can lead to adrenal insufficiency in some patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Etomidate has several advantages for lab experiments, including its rapid onset of action, short duration of effect, and minimal effects on cardiovascular and respiratory function. However, it also has some limitations, including its potential to cause adrenal insufficiency and its high cost compared to other anesthetic agents.

Direcciones Futuras

The future directions of Etomidate research include investigating its potential use in treating seizures, studying its effects on the immune system, and developing more efficient synthesis methods to reduce its cost. Further research is also needed to determine the optimal dosage and administration of Etomidate to minimize adverse effects and improve patient outcomes.

Conclusion:

Etomidate is a powerful anesthetic agent that has been used extensively in clinical settings and scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Etomidate's unique properties make it a valuable tool for investigating the mechanisms of anesthesia and developing new treatments for various medical conditions.

Métodos De Síntesis

Etomidate is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with ethyl chloroacetate to form 2,4-dichlorophenyl 2-ethyl-2-(chloroacetyl)acetate. The resulting compound is then reacted with piperazine to form 2,4-dichlorophenyl 4-(4-ethyl-1-piperazinyl)-4-oxobutyl ether, which is the final product.

Aplicaciones Científicas De Investigación

Etomidate is widely used in scientific research to study the effects of anesthesia on the central nervous system. It is also used to investigate the mechanisms of action of other anesthetic agents. Etomidate has been shown to be effective in inducing anesthesia in animal models, and its use has led to numerous discoveries in the field of anesthesia research.

Propiedades

Nombre del producto |

2,4-Dichlorophenyl 4-(4-ethyl-1-piperazinyl)-4-oxobutyl ether |

|---|---|

Fórmula molecular |

C16H22Cl2N2O2 |

Peso molecular |

345.3 g/mol |

Nombre IUPAC |

4-(2,4-dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one |

InChI |

InChI=1S/C16H22Cl2N2O2/c1-2-19-7-9-20(10-8-19)16(21)4-3-11-22-15-6-5-13(17)12-14(15)18/h5-6,12H,2-4,7-11H2,1H3 |

Clave InChI |

OWXVYRSEWZHJEO-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

CCN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)

![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)